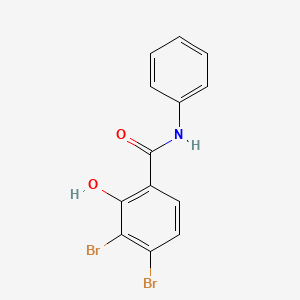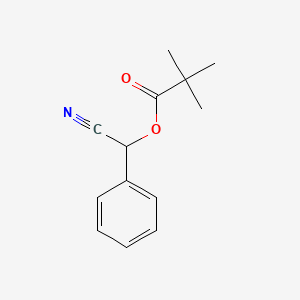
Cyano(phenyl)methyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano(phenyl)methyl 2,2-dimethylpropanoate is an organic compound that features a cyano group, a phenyl group, and a 2,2-dimethylpropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl 2,2-dimethylpropanoate typically involves the reaction of cyano(phenyl)methanol with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyano(phenyl)methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Cyano(phenyl)methyl 2,2-dimethylpropanoic acid.
Reduction: Amino(phenyl)methyl 2,2-dimethylpropanoate.
Substitution: Nitro(phenyl)methyl 2,2-dimethylpropanoate or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Cyano(phenyl)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyano(phenyl)methyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The ester moiety can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,2-dimethylpropanoate: Lacks the cyano and phenyl groups, making it less reactive in certain chemical reactions.
Cyano(phenyl)methanol: Contains a hydroxyl group instead of the ester moiety, affecting its reactivity and applications.
Phenylacetonitrile: Similar structure but lacks the ester moiety, influencing its chemical behavior and uses.
Uniqueness
Cyano(phenyl)methyl 2,2-dimethylpropanoate is unique due to the presence of both the cyano and ester groups, which confer distinct reactivity and versatility in synthetic applications
Eigenschaften
CAS-Nummer |
120345-61-1 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
[cyano(phenyl)methyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)12(15)16-11(9-14)10-7-5-4-6-8-10/h4-8,11H,1-3H3 |
InChI-Schlüssel |
RAUSBWSWHWCVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC(C#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

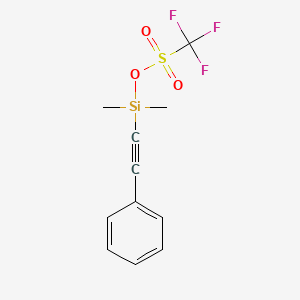

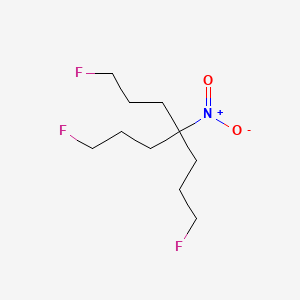
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
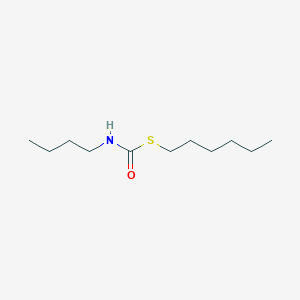
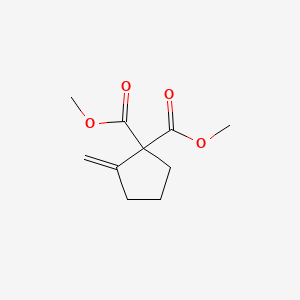
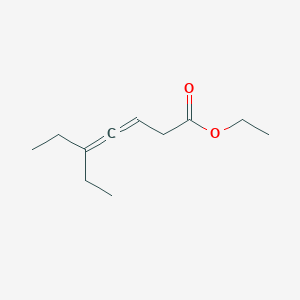
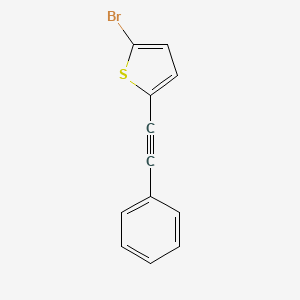
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
